N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide
CAS No.:
Cat. No.: VC16289935
Molecular Formula: C20H21N3OS2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3OS2 |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H21N3OS2/c1-11-7-8-15(12(2)9-11)23-17(24)10-25-19-18-14-5-4-6-16(14)26-20(18)22-13(3)21-19/h7-9H,4-6,10H2,1-3H3,(H,23,24) |
| Standard InChI Key | KMPAPZQIIHIABM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C)C |
Introduction
N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound featuring a unique structural arrangement. This compound includes a dimethylphenyl group attached to an acetamide moiety, which is further linked to a thia-diazatricyclo compound. The presence of multiple double bonds and a sulfanyl group contributes to its potential biological activities and applications.
Synthesis and Chemical Reactivity
The synthesis of N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide can be approached through various synthetic routes, including condensation reactions and cyclization processes. The presence of functional groups such as the sulfanyl and amide linkages allows for further chemical modifications, potentially leading to derivatives with distinct biological properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide | Similar thia-diazatricyclo structure but with a 3,4-dimethylphenyl group | Different positioning of methyl groups on the phenyl ring |
| 2-{4-[(Dimethylamino)methyl]phenyl}-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraen-9-one | Contains a dimethylamino group and a different bicyclic structure | Presence of a keto group and a dimethylamino moiety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume